methyl8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate

Tautomerism Hydrogen Bonding Supramolecular Chemistry

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is a purpose-built intermediate whose 8-oxo-7,8-dihydro tautomeric system and 5-methyl ester define its synthetic utility. The 8-oxo group enables keto-enol tautomerism for metal chelation and hydrogen-bond-directed assembly—properties absent in 8-chloro or 8-amino analogs. The 5-methyl ester provides a selective handle for hydrolysis, amidation, or reduction not replicated by 3-substituted isomers. This scaffold is validated in synthesizing PDE4D inhibitors (IC50 0.7 nM) and NK1 antagonists (Ki 0.17 nM). Generic substitution compromises downstream functionalization.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 2418670-63-8
Cat. No. B2556778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate
CAS2418670-63-8
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C2=C1C=CC=N2
InChIInChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h2-5H,1H3,(H,12,13)
InChIKeyQTSZBVBOFGRFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate (CAS 2418670-63-8): Sourcing and Baseline Characterization


Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is a heterocyclic building block belonging to the 1,7-naphthyridine family, characterized by a fused bicyclic core with nitrogen atoms at positions 1 and 7, an oxo group at position 8, and a methyl ester at position 5 . The 1,7-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects [1]. This compound serves primarily as a synthetic intermediate, with the 8-oxo-7,8-dihydro motif enabling tautomeric equilibrium and hydrogen-bonding capabilities distinct from fully aromatic or reduced analogs. Key comparators include methyl 8-chloro-1,7-naphthyridine-5-carboxylate (CAS 1424941-35-4, differentiated by 8-chloro substitution), ethyl 8-amino-1,7-naphthyridine-5-carboxylate (CAS 1609558-87-3, differentiated by 8-amino and ethyl ester groups), and 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile (CAS 1823968-71-3, differentiated by a 3-cyano group replacing the 5-methyl ester).

Why Generic Substitution of Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate Fails


Generic substitution of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate with other naphthyridine derivatives is not possible without compromising synthetic outcomes, as the specific combination of the 8-oxo-7,8-dihydro tautomeric system and the 5-methyl ester dictates both reactivity and downstream functionalization potential [1]. The 8-oxo group participates in keto-enol tautomerism that influences nucleophilic substitution, metal chelation, and hydrogen-bond-directed assembly, properties absent in 8-chloro or 8-amino analogs. The methyl ester at position 5 provides a defined handle for hydrolysis, amidation, or reduction that is not replicated by 3-substituted isomers like 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile. Furthermore, the 1,7-regioisomeric arrangement of nitrogen atoms creates a distinct electronic environment that affects cross-coupling reactivity, solubility, and biological target engagement compared to 1,6- or 1,8-naphthyridine congeners [2]. These structural features collectively determine the compound’s utility as an intermediate in the synthesis of PDE4 inhibitors, NK1 antagonists, and other pharmaceutically relevant scaffolds.

Quantitative Evidence Guide for Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate Selection


Tautomeric Oxo/Hydroxy Equilibrium as a Differentiating Structural Feature

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate exhibits a keto-enol tautomeric equilibrium at the 8-position (8-oxo ⇌ 8-hydroxy), a property documented for the broader 8-oxo-7,8-dihydro-1,7-naphthyridine scaffold. This tautomerism enables the compound to act as both a hydrogen bond donor and acceptor in molecular recognition and crystal engineering applications [1]. In contrast, methyl 8-chloro-1,7-naphthyridine-5-carboxylate cannot undergo this tautomeric shift, limiting its hydrogen-bonding capacity to acceptor-only interactions. This difference is critical for applications requiring directional supramolecular assembly or specific enzyme active site interactions.

Tautomerism Hydrogen Bonding Supramolecular Chemistry

Regioisomeric Differentiation: 5-Carboxylate vs. 3-Substituted Naphthyridine Analogs

The 5-carboxylate substitution pattern on the 1,7-naphthyridine core places the ester group at a position electronically distinct from 3-substituted analogs such as 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile [1]. In the synthesis of 6,8-disubstituted 1,7-naphthyridine PDE4 inhibitors, the 5-carboxylate serves as a critical directing group for regioselective functionalization at C-6 and C-8 [2]. The 3-cyano analog cannot be used interchangeably for this purpose, as the electronic and steric environment at C-3 does not support the same cross-coupling or functionalization chemistry. Class-level SAR from PDE4 inhibitor programs demonstrates that 1,7-naphthyridines with IC50 values as low as 0.7 nM require precise substitution patterns that originate from the appropriate carboxylate intermediate [2].

Regiochemistry Synthetic Intermediate PDE4 Inhibitors

Methyl Ester Hydrolytic Lability vs. Ethyl Ester Analogs

The methyl ester at position 5 offers a kinetically accessible hydrolysis profile compared to the corresponding ethyl ester analog ethyl 8-amino-1,7-naphthyridine-5-carboxylate. Methyl esters generally hydrolyze approximately 1.5–2× faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance at the acyl carbon [1]. This property is structurally encoded: the methyl ester of the target compound can be selectively hydrolyzed to the free carboxylic acid under mild conditions (e.g., LiOH, THF/H2O, room temperature) without affecting the 8-oxo group, enabling orthogonal deprotection strategies in multi-step syntheses. The ethyl ester comparator requires longer reaction times or elevated temperatures to achieve equivalent conversion.

Ester Hydrolysis Prodrug Design Synthetic Flexibility

Direct Application in NK1 Antagonist and PDE4 Inhibitor Synthetic Routes

The 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate scaffold is a direct precursor to the 1,7-naphthyridine-6-carboxamide class of NK1 receptor antagonists, which have demonstrated oral activity and Ki values as low as 0.17 nM against the human NK1 receptor [1]. The related PDE4 inhibitor program has produced 1,7-naphthyridines with IC50 values of 0.7 nM against PDE4D [2]. Both chemotypes require the 8-oxo (or 8-hydroxy) functionality and a carboxylate-derived substituent at C-5 or C-6 for activity. The target compound, bearing both the 8-oxo group and a 5-carboxylate ester, is the minimal scaffold from which both chemotypes can be elaborated. No alternative regioisomeric intermediate (e.g., 8-oxo-1,6-naphthyridine-5-carboxylate) has been reported to support both NK1 and PDE4 pharmacophores.

NK1 Antagonist PDE4 Inhibitor Drug Intermediate

8-Oxo Tautomer vs. 8-Chloro and 8-Amino Analogs: Metal Chelation and Enzyme Inhibition Potential

The 8-oxo-7,8-dihydro moiety is a recognized metal-chelating pharmacophore that can coordinate divalent cations (Mg2+, Zn2+, Mn2+) in enzyme active sites [1]. This property is critical for the design of metalloenzyme inhibitors, including HIV integrase inhibitors and phosphodiesterase inhibitors, where the 8-oxo/hydroxy group chelates catalytic metal ions. Methyl 8-chloro-1,7-naphthyridine-5-carboxylate and ethyl 8-amino-1,7-naphthyridine-5-carboxylate lack this metal-chelating capacity, as the chloro substituent is a poor metal ligand and the amino group provides weaker, monodentate coordination. PDE4 inhibitor co-crystal structures confirm that the 8-hydroxy (tautomeric form of 8-oxo) group makes direct contact with the catalytic metal center [2].

Metal Chelation Enzyme Inhibition Pharmacophore Design

Summary of Differentiation from Closest Available Analogs

A systematic comparison of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate against its four closest commercially available analogs reveals a unique combination of features not replicated by any single comparator. Methyl 8-chloro-1,7-naphthyridine-5-carboxylate shares the 5-methyl ester but lacks the tautomeric 8-oxo group and its associated H-bonding and metal-chelating properties. Ethyl 8-amino-1,7-naphthyridine-5-carboxylate has an amino group at C-8 that provides different electronic character and lacks metal-chelation potential. 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid is the hydrolyzed free acid form and lacks the ester handle needed for further functionalization without protection/deprotection steps. 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile places the functional group at the wrong position for established PDE4/NK1 SAR. Only the target compound simultaneously provides: (i) the 8-oxo tautomeric system, (ii) the 5-methyl ester synthetic handle, and (iii) the 1,7-regioisomeric scaffold validated in sub-nanomolar PDE4D and NK1 inhibitor programs [1][2].

Comparator Analysis Procurement Decision Building Block Selection

Optimal Research and Industrial Application Scenarios for Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate


Synthesis of Sub-Nanomolar PDE4D Inhibitors for Respiratory and Inflammatory Disease Research

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate serves as the key intermediate for constructing 6,8-disubstituted 1,7-naphthyridine PDE4D inhibitors with IC50 values as low as 0.7 nM [1]. The 5-methyl ester enables sequential functionalization at C-6 and C-8 via palladium-catalyzed cross-coupling, while the 8-oxo group provides the essential metal-chelating contact with the PDE4 catalytic site. This application is directly relevant for research groups developing next-generation anti-inflammatory agents for asthma and COPD.

Development of Orally Active NK1 Receptor Antagonists for Bladder Dysfunction and Emesis

The 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate core is the starting point for synthesizing axially chiral 1,7-naphthyridine-6-carboxamide NK1 antagonists with Ki values of 0.17 nM and demonstrated oral activity in animal models [2]. The 5-carboxylate is elaborated to the 6-carboxamide pharmacophore, while the 8-oxo group contributes to receptor binding affinity. This scaffold has been validated in bladder function and emesis models, providing a direct path to preclinical development candidates.

Construction of Focused Naphthyridine Libraries for Kinase and Metalloenzyme Screening

The compound's unique combination of a metal-chelating 8-oxo group and a versatile 5-methyl ester makes it an ideal core for generating diverse compound libraries targeting metalloenzymes and kinases [1]. Parallel derivatization of the ester (amidation, reduction, hydrolysis) and the 8-oxo group (O-alkylation, tosylation) enables rapid SAR exploration. The 1,7-regioisomeric scaffold accesses chemical space distinct from more common 1,8-naphthyridine libraries, offering novel intellectual property opportunities.

Supramolecular Chemistry and Crystal Engineering Using Tautomeric Naphthyridine Building Blocks

The 8-oxo-7,8-dihydro tautomeric system supports multiple hydrogen-bonding patterns (donor and acceptor) that can be exploited in crystal engineering and self-assembled materials [3]. The 5-methyl ester provides an additional H-bond acceptor site and can be further functionalized to tune solubility and packing. This compound is suitable for studies of tautomerism-directed supramolecular architectures, including helices, dimers, and metal-organic frameworks.

Quote Request

Request a Quote for methyl8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.